Cas no 477569-45-2 (N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide)

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is a benzothiazole-derived organic compound with potential applications in pharmaceuticals and agrochemicals due to its unique structural framework. The molecule features a benzothiazole moiety fused to a phenyl ring, further functionalized with a propanamide group, enhancing its versatility in chemical synthesis. Its rigid aromatic system and amide linkage contribute to stability and selective binding properties, making it a valuable intermediate in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The compound’s well-defined structure allows for precise modifications, facilitating research in bioactive molecule development. Its synthetic accessibility and functional group compatibility further underscore its utility in medicinal and industrial chemistry.
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide structure
477569-45-2 structure
Product name:N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
CAS No:477569-45-2
MF:C16H14N2OS
MW:282.360162258148
CID:5809000
PubChem ID:960952

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzo[d]thiazol-2-yl)phenyl)propionamide
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
    • Propanamide, N-[2-(2-benzothiazolyl)phenyl]-
    • IFLab1_004076
    • HMS1423J06
    • F0882-0993
    • 477569-45-2
    • AKOS000428721
    • BAS 06992753
    • Oprea1_725839
    • AP-970/06212061
    • Inchi: 1S/C16H14N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
    • InChI Key: SFCKGKOZXDVGDM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)CC

Computed Properties

  • Exact Mass: 282.08268425g/mol
  • Monoisotopic Mass: 282.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.276±0.06 g/cm3(Predicted)
  • pka: 14.40±0.70(Predicted)

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0993-4mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-0993-15mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0882-0993-30mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0882-0993-10μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-0993-1mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0993-25mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-0993-5μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-0993-3mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-0993-2μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0993-20mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
477569-45-2 90%+
20mg
$99.0 2023-05-17

Additional information on N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide

Comprehensive Overview of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide (CAS No. 477569-45-2)

N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide, with the CAS number 477569-45-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzothiazole moiety with a propanamide group, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

The growing demand for small-molecule inhibitors and targeted therapies has placed compounds like N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide in the spotlight. Its benzothiazole core is known for its bioactivity, often associated with anti-inflammatory and antimicrobial properties. Recent studies explore its potential as a kinase inhibitor, aligning with the trend of precision medicine and personalized treatment strategies. This aligns with frequent search queries such as "benzothiazole derivatives in drug development" and "CAS 477569-45-2 applications," reflecting user interest in cutting-edge research.

From a synthetic chemistry perspective, the compound’s propanamide side chain offers versatility for further derivatization, a topic often searched as "amide functional group modifications." Its molecular weight (C16H14N2OS) and logP value suggest moderate lipophilicity, a critical factor in drug bioavailability optimization. These properties are frequently discussed in forums focusing on ADME (Absorption, Distribution, Metabolism, Excretion) profiling, a hot topic in pharmacokinetics research.

In material science, the benzothiazole scaffold of CAS 477569-45-2 is explored for its photophysical properties, particularly in OLED (Organic Light-Emitting Diode) applications. Searches like "benzothiazole-based fluorescent probes" highlight its relevance in sensor technology and optoelectronics. The compound’s conjugated π-system enables tunable emission, a feature leveraged in bioimaging and diagnostic tools.

Regulatory and safety profiles of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide are also of interest. While not classified as hazardous, its handling requires standard laboratory precautions, aligning with searches for "safe handling of benzothiazole derivatives." The compound’s stability under various pH conditions is another researched aspect, particularly for formulation scientists working on oral drug delivery systems.

In summary, CAS 477569-45-2 represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its benzothiazole-propanamide hybrid structure continues to inspire innovations across disciplines, addressing contemporary challenges in healthcare and technology. As research evolves, this compound is poised to remain a keyword in scientific literature and patent filings.

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